4-[(n-Pentyloxy)methyl]benzaldehyde
Description
4-[(n-Pentyloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a pentyloxymethyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol. The compound combines the reactivity of the aldehyde functional group with the hydrophobic character imparted by the pentyloxy chain, making it suitable for applications in organic synthesis, material science, and as a precursor for Schiff base formation.
Properties
IUPAC Name |
4-(pentoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-9-15-11-13-7-5-12(10-14)6-8-13/h5-8,10H,2-4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCSPFUNWFOPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Bromomethyl)benzaldehyde
The starting material, 4-(bromomethyl)benzaldehyde, is synthesized via free-radical bromination of 4-methylbenzaldehyde using N-bromosuccinimide (NBS) under UV light. Optimal conditions (0.1 mol NBS, 60°C, 6 h) yield 72–78% product. The aldehyde group is stabilized by electron-withdrawing effects, minimizing side reactions.
Alkylation with Sodium Pentoxide
4-(Bromomethyl)benzaldehyde reacts with sodium pentoxide (generated in situ from pentanol and NaH) in anhydrous THF. A 12-hour reflux under nitrogen affords 4-[(n-pentyloxy)methyl]benzaldehyde with 85% yield. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of alkoxide |
| Temperature | 66°C (reflux) | Accelerates SN2 displacement |
| Molar Ratio | 1:1.2 (bromide:NaOR) | Ensures complete conversion |
Side products, such as elimination-derived styrenes, are suppressed by maintaining anhydrous conditions.
Protective Group Strategies for Aldehyde Stability
The aldehyde’s susceptibility to nucleophilic attack necessitates protection during etherification. Acetal formation using ethylene glycol is widely adopted.
Acetal Protection and Deprotection
4-Formylbenzyl alcohol is treated with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene, forming the acetal derivative (92% yield). Subsequent mesylation (MsCl, Et3N) generates the mesylate, which undergoes substitution with pentanol (K2CO3, DMF, 80°C) to install the pentyloxy group. Deprotection via HCl(aq) regenerates the aldehyde, achieving an overall yield of 78%.
Comparative Analysis of Protective Groups
Dimethyl acetals outperform dithiolanes in this context due to:
-
Acid Stability : Tolerates mesylation conditions without cleavage.
-
Deprotection Efficiency : Quantitative recovery using mild HCl vs. harsh Hg(II) reagents for dithiolanes.
Catalytic Reductive Amination and Hydrogenation
Catalytic hydrogenation offers a redox-neutral pathway, particularly when starting from nitro precursors.
Nitro Reduction to Amine Intermediates
Methyl 4-(4-nitrophenyl)butanoate undergoes hydrogenation (H2, 10% Pd/C, MeOH) to yield methyl 4-(4-aminophenyl)butanoate (88% yield). While this step pertains to analogous compounds, its principles apply to nitrobenzaldehyde derivatives.
Direct Aldehyde Formation via CO Insertion
Inspired by patents for 4-methylthiobenzaldehyde, CO gas (3 MPa) and SZTA catalysts (TiO2-SiO2-V2O5) enable formylation of 4-(pentyloxymethyl)toluene at 80°C. This method achieves 96% yield, bypassing hazardous oxidizing agents.
| Catalyst Composition | Temperature | CO Pressure | Yield |
|---|---|---|---|
| TiO2-SiO2-V2O5 | 80°C | 3 MPa | 96% |
| Pd/C | 100°C | 5 MPa | 82% |
Oxidative Routes: Challenges and Innovations
Direct oxidation of 4-(pentyloxymethyl)toluene to the aldehyde is hindered by overoxidation to carboxylic acids. Modified protocols address this issue.
N-Hydroxysuccinimide-Mediated Oxidation
Using N-hydroxysuccinimide (NHS) and tert-butyl hydroperoxide (TBHP) in acetonitrile, the methyl group is selectively oxidized to aldehyde (68% yield). Steric hindrance from the pentyloxy moiety slows further oxidation.
Enzymatic Oxidation
Lipoxygenase from Oryza sativa catalyzes the oxidation under mild conditions (pH 7, 25°C), achieving 54% yield with no detectable acid byproducts.
Industrial-Scale Considerations
Cost Analysis of Key Methods
Chemical Reactions Analysis
Types of Reactions: 4-[(n-Pentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-[(n-Pentyloxy)methyl]benzoic acid.
Reduction: 4-[(n-Pentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(n-Pentyloxy)methyl]benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to alterations in cellular processes. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent-driven differences include:
- Electronic Effects: The methoxy group in 4-methoxybenzaldehyde donates electrons via resonance, increasing the aldehyde's reactivity toward nucleophilic addition . In contrast, the nitro group in 4-(4-nitrophenoxy)benzaldehyde withdraws electrons, making the aldehyde more electrophilic but less soluble in polar solvents .
- Steric and Hydrophobic Effects : The pentyloxymethyl group in the target compound introduces steric bulk and hydrophobicity, which may reduce crystallization tendencies compared to smaller substituents like methoxy.
Physical and Chemical Properties
- Solubility: Longer alkyl chains (e.g., pentyloxy) typically decrease water solubility. For example, 4-methoxybenzaldehyde has moderate solubility in polar solvents , while 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde exhibits solubility in organic solvents like dichloromethane due to its extended alkyl chain .
- Crystallography: The dialdehyde 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde crystallizes in a monoclinic system (space group C2/c) with weak C–H···O interactions, as revealed by SCXRD .
Spectroscopic and Computational Data
- IR Spectroscopy : 4-(Benzyloxy)-3-methoxybenzaldehyde shows characteristic aldehyde C=O stretches near 1700 cm⁻¹ and aromatic C–O vibrations at 1250 cm⁻¹ . Similar bands are expected for the target compound.
- DFT Studies : For HEMABM , DFT calculations correlate intermolecular interactions with optoelectronic performance . Comparable modeling could predict the target compound’s behavior in thin films.
Biological Activity
4-[(n-Pentyloxy)methyl]benzaldehyde is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is an aromatic aldehyde with the following chemical structure:
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
The presence of the pentyloxy group enhances its solubility and may influence its biological activity.
Antimicrobial Activity
Research has shown that various benzaldehyde derivatives exhibit significant antimicrobial properties. In a study assessing the antimicrobial activity of related compounds, this compound was tested against several bacterial strains including Klebsiella pneumoniae and Escherichia coli. The results indicated that this compound demonstrated moderate antibacterial activity, with an inhibition zone measured in millimeters.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Klebsiella pneumoniae | 12 | 50 |
| Escherichia coli | 10 | 75 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. These studies utilized different cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited cytotoxic effects, leading to reduced cell viability.
Case Study: Cytotoxic Effects on MCF-7 Cells
In a detailed study, MCF-7 cells were treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values calculated at different time intervals.
Table 2: Cytotoxicity of this compound on MCF-7 Cells
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 85 | |
| 25 | 70 | |
| 50 | 45 | 30 |
| 100 | 20 |
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. This process is characterized by morphological changes such as chromatin condensation and DNA fragmentation.
Q & A
Advanced Research Question
- NMR : ¹H NMR reveals characteristic peaks: δ 9.8–10.0 ppm (aldehyde proton), δ 4.0–4.5 ppm (OCH₂), and δ 0.8–1.5 ppm (pentyl chain) . ¹³C NMR confirms ether linkage (δ 70–75 ppm) and aldehyde carbon (δ 190–195 ppm) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
- X-ray crystallography : Resolves structural ambiguities (e.g., regiochemistry) by providing bond-length and angle data .
Resolving contradictions : Cross-validate using multiple techniques (e.g., NMR with X-ray) and compare with computational models (DFT) .
What are the challenges in scaling up the synthesis of this compound from lab to industrial scale?
Advanced Research Question
- Solvent volume : Large-scale reactions require solvent recovery systems to reduce waste and costs .
- Heat dissipation : Continuous flow reactors improve temperature control and reduce hotspots compared to batch reactors .
- Purification : Distillation under reduced pressure (0.005–0.01 mmHg) isolates the product while minimizing thermal degradation .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported bases) enhance reusability .
How does the substitution pattern (n-pentyloxy vs. other alkoxy groups) affect the compound’s reactivity in further chemical transformations?
Advanced Research Question
The n-pentyloxy group’s steric bulk and electron-donating nature influence reactivity:
- Aldehyde reactivity : Electron-donating groups reduce electrophilicity, slowing nucleophilic additions (e.g., Grignard reactions) compared to electron-withdrawing substituents .
- Ether stability : Longer alkyl chains (e.g., n-pentyl) resist hydrolysis under acidic conditions better than shorter chains (e.g., methoxy) .
- Cross-coupling reactions : Steric hindrance from the pentyl chain may reduce efficiency in Suzuki-Miyaura couplings, requiring tailored catalysts (e.g., Pd-XPhos) .
What strategies can resolve discrepancies in reported melting points or spectral data for this compound?
Advanced Research Question
- Purity assessment : Use differential scanning calorimetry (DSC) to verify melting points and detect impurities .
- Standardized conditions : Ensure consistent solvent (e.g., deuterated chloroform for NMR) and temperature during analysis .
- Literature benchmarking : Compare data with structurally analogous compounds (e.g., 4-dodecyloxybenzaldehyde, δ 9.8 ppm for aldehyde) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
